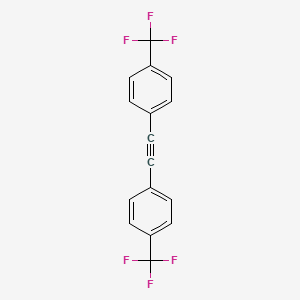

1,2-Bis(4-(trifluoromethyl)phenyl)ethyne

Beschreibung

Significance of Arylalkynes as Versatile Building Blocks in Chemical Synthesis

Arylalkynes are a class of organic compounds characterized by at least one carbon-carbon triple bond directly connected to an aryl (aromatic ring) system. They serve as fundamental building blocks in organic synthesis due to the high reactivity and linear geometry of the alkyne functional group. This reactivity allows for a diverse range of chemical transformations, making them indispensable in the construction of complex molecular architectures.

The utility of arylalkynes is prominently demonstrated in various powerful coupling reactions, including Sonogashira, Heck, and Glaser couplings, which facilitate the formation of new carbon-carbon bonds. Furthermore, they readily participate in cycloaddition reactions, nucleophilic additions, and hydrosilylation, providing access to a wide array of functionalized products. nih.gov These transformations are crucial for synthesizing conjugated cyclic and acyclic structures that are foundational to advances in materials science, natural product synthesis, and drug discovery. nih.gov The ability to rapidly introduce structural complexity through reactions involving arylalkynes makes them highly valuable for developing economical and sustainable synthetic methods. nih.gov

The Role of Trifluoromethyl Substitution in Modulating Electronic Properties of π-Conjugated Systems

The trifluoromethyl (CF₃) group is a powerful modulator of electronic properties when incorporated into π-conjugated systems. Due to the high electronegativity of fluorine atoms, the CF₃ group acts as a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). researchgate.net This property significantly influences the electronic landscape of the molecule to which it is attached.

When appended to an aryl ring, as in 1,2-Bis(4-(trifluoromethyl)phenyl)ethyne, the CF₃ groups alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). The strong electron-withdrawing nature of the CF₃ group can effectively lower both HOMO and LUMO energy levels. nih.gov This tuning of orbital energies is a critical strategy in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Moreover, the introduction of CF₃ substituents can enhance the stability of organic molecules towards chemical, electrochemical, and photochemical degradation. rsc.org These groups can also modify physical properties such as solubility and molecular packing in the solid state, which are crucial for the performance of organic electronic devices. rsc.org

Overview of Current Academic Research Trajectories for this compound

Current research on this compound leverages its unique electronic and structural properties for the synthesis of novel organic compounds. It is frequently employed as a key intermediate or reactant in multi-step synthetic sequences.

One significant area of application is in cycloaddition reactions. For instance, it has been used as a reactant in the one-pot synthesis of polysubstituted 3-[(trifluoromethyl)sulfonyl]cyclobut-1-enes. In this process, this compound undergoes a [2+2] cyclization with an electron-deficient alkene, demonstrating its utility in constructing strained ring systems. acs.org

The compound also serves as a precursor for heterocyclic compounds. In the synthesis of tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]pyrazine, this compound was utilized as the internal alkyne. Researchers noted that the presence of the strong electron-withdrawing trifluoromethyl groups on the phenyl rings led to a reduced reaction yield, highlighting the electronic influence of the substituents on the reaction's efficiency.

Furthermore, its synthesis via methods like copper-catalyzed decarboxylative alkynylation showcases modern approaches to forming internal aryl alkynes. acs.org These research trajectories underscore the role of this compound as a specialized building block for creating structurally complex and electronically tuned molecules for potential applications in materials science and medicinal chemistry.

Interactive Table 2: Selected Research Applications of this compound

| Research Area | Role of Compound | Reaction Type | Product Class |

| Heterocyclic Synthesis | Internal Alkyne Reactant | Cyclization/Annulation | Thieno[2,3-b]pyrazine derivatives |

| Fluorinated Ring Systems | Dienophile | [2+2] Cycloaddition | Polysubstituted 3-[(trifluoromethyl)sulfonyl]cyclobut-1-enes |

| Organic Materials | Building Block | Cross-coupling Reactions | π-conjugated polymers and oligomers |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F6/c17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22/h3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYNVLNXFPVXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457741 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119757-51-6 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations

Direct Synthetic Routes to 1,2-Bis(4-(trifluoromethyl)phenyl)ethyne

The construction of the 1,2-diarylalkyne framework is typically achieved through coupling reactions that form the central ethyne (B1235809) bridge.

The most prominent and efficient method for the synthesis of symmetrical diarylalkynes like this compound is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction, often with a copper(I) co-catalyst, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org For the synthesis of this compound, two main strategies are employed, both utilizing precursors derived from 4-(trifluoromethyl)benzene.

One common approach involves the homocoupling of a terminal alkyne, 4-(trifluoromethyl)phenylacetylene. This can be achieved through Glaser coupling, which utilizes a copper salt and an oxidant. However, a more controlled and widely used method is a variation of the Sonogashira coupling.

Alternatively, and more directly for symmetrical alkynes, is the coupling of an aryl halide with a source of acetylene (B1199291). A typical precursor for this transformation is 1-iodo-4-(trifluoromethyl)benzene or 1-bromo-4-(trifluoromethyl)benzene. The reaction can be performed with acetylene gas itself, or more conveniently with a protected acetylene equivalent such as (trimethylsilyl)acetylene. scispace.com In the latter case, the reaction proceeds in a stepwise manner: an initial Sonogashira coupling of the aryl halide with (trimethylsilyl)acetylene, followed by in-situ or subsequent deprotection of the silyl (B83357) group, and a second Sonogashira coupling with another molecule of the aryl halide. scispace.com

A general representation of the synthesis of symmetrical diarylalkynes via Sonogashira coupling is presented in the table below.

| Precursor 1 | Precursor 2 | Catalyst System | Base | Solvent | Product |

| 1-halo-4-(trifluoromethyl)benzene | Acetylene gas | Pd catalyst, Cu(I) co-catalyst | Amine base | Organic solvent | This compound |

| 1-halo-4-(trifluoromethyl)benzene | (Trimethylsilyl)acetylene | Pd catalyst, Cu(I) co-catalyst | Amine base | Organic solvent | 1-(4-(Trifluoromethyl)phenyl)-2-(trimethylsilyl)ethyne |

| 1-(4-(Trifluoromethyl)phenyl)-2-(trimethylsilyl)ethyne | 1-halo-4-(trifluoromethyl)benzene | Pd catalyst, Cu(I) co-catalyst | Amine base/Fluoride source | Organic solvent | This compound |

Metal-Catalyzed Coupling and Annulation Reactions Involving this compound

The electron-deficient nature of the alkyne in this compound, due to the strong electron-withdrawing trifluoromethyl groups, influences its reactivity in various metal-catalyzed transformations.

Rhodium-catalyzed C-H activation has become a powerful tool for the construction of complex cyclic molecules. In these reactions, a C-H bond of a substrate, often directed by a functional group, adds across an alkyne, leading to annulation. While specific examples detailing the use of this compound in such reactions are not extensively documented, the general mechanism allows for predictions of its reactivity.

For instance, the reaction of an arene bearing a directing group (e.g., pyridine, amide, or carboxylic acid) with a symmetrical diarylalkyne in the presence of a rhodium catalyst can lead to the formation of various fused heterocyclic or carbocyclic systems. The regioselectivity of the alkyne insertion is a key aspect of these transformations. With symmetrical alkynes like this compound, the issue of regioselectivity is simplified.

The general outcome of such a reaction would be the formation of a new ring system where the two carbons of the alkyne are incorporated into the newly formed ring, and the two 4-(trifluoromethyl)phenyl groups are appended to this ring. The specific structure of the product would depend on the directing group and the substrate undergoing C-H activation.

Palladium-catalyzed hydrocarboxylation and esterification reactions of alkynes are important methods for the synthesis of α,β-unsaturated carboxylic acids and esters, respectively. These reactions typically involve the addition of a hydrogen and a carboxyl or alkoxycarbonyl group across the triple bond.

In the case of this compound, hydrocarboxylation, often carried out with formic acid as the carboxyl group source, would be expected to yield (E)-2,3-bis(4-(trifluoromethyl)phenyl)acrylic acid. lookchem.com The stereochemistry of the addition is typically syn, leading to the E-isomer.

Similarly, palladium-catalyzed esterification, which can be achieved through various methods including the use of carbon monoxide and an alcohol, would lead to the corresponding α,β-unsaturated ester. The general conditions for these transformations are summarized below.

| Reaction | Reagents | Catalyst System | Product |

| Hydrocarboxylation | Formic Acid | Palladium catalyst, Ligand | (E)-2,3-Bis(4-(trifluoromethyl)phenyl)acrylic acid |

| Esterification | Carbon Monoxide, Alcohol | Palladium catalyst, Ligand | (E)-Alkyl 2,3-bis(4-(trifluoromethyl)phenyl)acrylate |

While Sonogashira coupling is a primary method for the synthesis of this compound, this versatile reaction can also be employed to further functionalize the molecule if it is first converted to a terminal alkyne derivative. However, a more direct application involves the use of the diarylalkyne as a building block in cascade reactions that begin with a Sonogashira coupling.

For example, a reaction between an ortho-functionalized aryl halide (e.g., a 2-haloaniline or 2-halophenol) and a terminal alkyne can be followed by an intramolecular cyclization onto the newly installed alkyne. Although this compound itself is not a terminal alkyne, it serves as a model for the reactivity of the diarylalkyne core in subsequent transformations. For instance, related diarylalkynes can be synthesized with a reactive group on one of the aryl rings, which can then undergo intramolecular cyclization.

Furthermore, intermolecular reactions that form heterocyclic systems are also of great interest. For instance, the palladium/copper-catalyzed reaction of α-bromoenaminones with terminal alkynes leads to highly substituted 3-formyl furans through a cascade of Sonogashira coupling and intramolecular cyclization. rsc.org While this specific reaction requires a terminal alkyne, it highlights the potential for developing similar cascade processes that could incorporate the this compound moiety into heterocyclic frameworks. A notable example is the synthesis of trifluoromethyl-substituted quinolines, which can be achieved through the cyclization of anilines with appropriate precursors, followed by Sonogashira coupling to introduce alkynyl substituents. nih.gov

Rhodium-catalyzed carbonylative arylation of alkynes with arylboronic acids is a powerful method for the synthesis of 5-aryl-2(5H)-furanones. This reaction involves the formal insertion of carbon monoxide and an aryl group across the alkyne triple bond, followed by cyclization.

When this compound is subjected to these reaction conditions, in the presence of an arylboronic acid and carbon monoxide, the expected product is a highly substituted furanone. The reaction proceeds through a series of steps involving oxidative addition, migratory insertion, and reductive elimination.

The table below summarizes the expected outcome of the rhodium-catalyzed carbonylative arylation of this compound with a generic arylboronic acid.

| Alkyne Substrate | Arylating Agent | Carbonyl Source | Catalyst | Product |

| This compound | Arylboronic acid | Carbon Monoxide | Rhodium(I) complex | 5-Aryl-3,4-bis(4-(trifluoromethyl)phenyl)-2(5H)-furanone |

This transformation provides a direct route to complex, highly functionalized heterocyclic compounds from readily available starting materials, further underscoring the synthetic utility of this compound.

Photoelectrochemical Synthesis Approaches Utilizing this compound

Currently, there is a lack of specific studies in the scientific literature detailing the photoelectrochemical synthesis approaches that directly utilize this compound. While the fields of photochemistry and electrochemistry actively explore reactions of various organic molecules, including diarylalkynes and compounds bearing trifluoromethylphenyl groups, dedicated research on the photoelectrochemical behavior and synthetic applications of this particular compound has not been prominently reported. General principles of photoelectrochemistry suggest that the electron-deficient nature of the alkyne, due to the trifluoromethyl groups, could make it a candidate for reductive processes or as a component in photo-induced electron transfer reactions. However, without specific experimental data or theoretical studies, any proposed synthetic pathways remain speculative.

Cycloaddition Reactions with this compound

Cycloaddition reactions offer a powerful tool for the construction of cyclic compounds. The electron-deficient triple bond in this compound makes it an interesting substrate for such transformations.

Formation of Novel π-Conjugated Borirenes via Borylene Complexes

The synthesis of borirenes, three-membered rings containing a boron atom, through the reaction of alkynes with borylene complexes is a known methodology for creating novel π-conjugated systems. Borylene complexes, featuring a dicoordinate boron atom, can undergo a [2+1] cycloaddition with the carbon-carbon triple bond of an alkyne to furnish the borirene ring.

While this reaction is established for various alkynes, specific examples detailing the reaction of this compound with borylene complexes to form the corresponding π-conjugated borirene are not extensively documented in the available literature. The electron-withdrawing trifluoromethyl groups on the phenyl rings of the alkyne would be expected to influence the electronic properties of the resulting borirene, potentially enhancing its Lewis acidity and affecting its photophysical characteristics. The general reaction scheme is presented below, illustrating the expected product from such a transformation.

Table 1: Hypothetical Reaction of this compound with a Borylene Complex

| Reactant 1 | Reactant 2 | Product |

| This compound | Generic Borylene Complex [L-B:] | 1-L-2,3-bis(4-(trifluoromethyl)phenyl)borirene |

Note: "L" represents the ligand(s) attached to the boron atom in the borylene complex.

Further experimental investigation is required to determine the feasibility, reaction conditions, and properties of the resulting trifluoromethyl-substituted borirene.

Cycloadditions Involving Organogermanium Species

Organogermanium species, such as germylenes (the germanium analogues of carbenes), are known to participate in cycloaddition reactions with unsaturated substrates like alkynes. These reactions can lead to the formation of various germacycles. For instance, a [2+1] cycloaddition of a germylene with an alkyne would yield a germirene, a three-membered ring containing a germanium atom.

As with the borylene complexes, specific documented examples of cycloaddition reactions between this compound and organogermanium species are scarce in the current body of scientific literature. The electron-deficient nature of the alkyne could potentially facilitate its reaction with nucleophilic germylene species. The resulting fluorinated germacycles would be of interest for their potential applications in materials science and as intermediates in organogermanium chemistry.

Table 2: Potential Cycloaddition Products of this compound with Organogermanium Species

| Organogermanium Reactant | Reaction Type | Potential Product |

| Germylene (R₂Ge:) | [2+1] Cycloaddition | 1,1-R₂-2,3-bis(4-(trifluoromethyl)phenyl)germirene |

| Digermene (R₂Ge=GeR₂) | [2+2] Cycloaddition | 1,2-Digerma-3,4-bis(4-(trifluoromethyl)phenyl)cyclobutene |

Note: "R" represents organic substituents on the germanium atom.

The exploration of these cycloaddition pathways with this compound represents an open area for future research, promising the synthesis of novel fluorinated organogermanium compounds with unique electronic and structural properties.

Reactivity Profiles and Mechanistic Investigations of 1,2 Bis 4 Trifluoromethyl Phenyl Ethyne

Electronic Modulation of Reactivity by Trifluoromethyl Moieties

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring and, by extension, the adjacent ethyne (B1235809) triple bond. This electronic perturbation is central to understanding the reactivity of 1,2-Bis(4-(trifluoromethyl)phenyl)ethyne.

The electron-deficient nature of the alkyne in this compound has profound consequences for its chemical reactivity. In general, electron-withdrawing groups can influence the rates and outcomes of chemical reactions. For instance, in the context of cycloaddition reactions, the electron-poor nature of the alkyne can enhance its reactivity towards electron-rich dienes in Diels-Alder type reactions.

In catalytic processes, the electronic properties of the substituents can affect the efficiency of the catalyst. For example, in olefin metathesis reactions, ruthenium catalysts activated by electron-withdrawing groups have shown enhanced activity. nih.govsemanticscholar.orgresearchgate.net While not a direct analogue, this principle highlights the importance of electronic factors in catalysis.

The impact of electron-withdrawing groups on reaction yields can be complex and reaction-dependent. In some cases, the deactivation of a reactive site by an electron-withdrawing group can lead to lower yields or require more forcing reaction conditions. Conversely, in other reactions, the electronic perturbation may be favorable for the desired transformation, leading to higher yields. For fluorinated enynes in Pauson-Khand reactions, those with pronounced electron-withdrawing groups have been observed to result in moderate to high yields of the cyclized products. beilstein-journals.org

Table 1: General Influence of Substituents on Reaction Parameters

| Substituent Type | Electronic Effect | General Impact on Reaction Rate | General Impact on Product Yield |

| Electron-Donating | Increases electron density | Can increase or decrease rate depending on the reaction mechanism | Variable |

| Electron-Withdrawing | Decreases electron density | Can increase or decrease rate depending on the reaction mechanism | Variable |

Detailed Mechanistic Elucidation of Catalytic Transformations Involving the Ethyne Moiety

While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, the general mechanisms of key catalytic transformations involving diarylethynes provide a framework for understanding its reactivity.

Catalytic Hydrogenation: The catalytic reduction of alkynes to alkanes or alkenes is a fundamental transformation. The mechanism typically involves the adsorption of both the alkyne and hydrogen onto the surface of a metal catalyst (e.g., palladium, platinum, or nickel). The stepwise addition of hydrogen atoms to the alkyne leads first to the corresponding alkene and then to the fully saturated alkane. The electron-withdrawing trifluoromethyl groups in this compound would likely influence the rate of hydrogenation by affecting the adsorption of the molecule onto the catalyst surface.

Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond, is another important catalytic reaction. The mechanism often proceeds via the Chalk-Harrod or a modified Chalk-Harrod mechanism, involving oxidative addition of the silane (B1218182) to the metal catalyst, coordination of the alkyne, migratory insertion, and reductive elimination. For electron-rich alkenes, a non-classical outer-sphere mechanism has been proposed. researchgate.net The electron-deficient nature of the alkyne in the target molecule could favor nucleophilic attack by a hydride on the coordinated alkyne.

Sonogashira Coupling: The synthesis of this compound can be achieved via a Sonogashira coupling reaction. wikipedia.orglibretexts.orggold-chemistry.orgorganic-chemistry.orgnih.gov This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and reductive elimination to form the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.

Kinetic and Thermodynamic Considerations in Reactions of this compound (e.g., Bergman Cyclization for related enediynes)

Bergman Cyclization: The Bergman cyclization is a thermal rearrangement of an enediyne to a p-benzyne diradical. researchgate.netorganic-chemistry.org It is important to note that this compound is a diarylethyne and not an enediyne, and therefore would not undergo a classical Bergman cyclization. However, a discussion of the factors influencing this reaction in related systems can provide insight into the stability of highly unsaturated systems. The kinetics of the Bergman cyclization are highly dependent on the distance between the two alkyne termini and the strain of the molecule. nih.gov Theoretical studies have been employed to understand the reaction mechanism from the perspective of electron localization. researchgate.net

Kinetic vs. Thermodynamic Control: In many reactions, the distribution of products can be governed by either kinetic or thermodynamic control. masterorganicchemistry.com Under kinetic control (lower temperatures, shorter reaction times), the major product is the one that is formed fastest, having the lowest activation energy. Under thermodynamic control (higher temperatures, longer reaction times), the major product is the most stable one. The presence of the bulky and electron-withdrawing trifluoromethylphenyl groups could influence the energy landscape of reaction intermediates and transition states, potentially leading to different product distributions under different conditions.

Coordination Chemistry and Ligand Development from 1,2 Bis 4 Trifluoromethyl Phenyl Ethyne Derivatives

Design and Synthesis of Ligands Incorporating 4-(Trifluoromethyl)phenylethyne Units

The 4-(trifluoromethyl)phenylethyne moiety serves as a versatile building block for the construction of sophisticated phosphine (B1218219) ligands. The presence of the trifluoromethyl group is known to decrease the basicity of the phosphine, a property that can be advantageous in catalytic reactions where controlled electron donation is required.

Phosphine-Based Ligands (e.g., 1,2-Bis{bis[4-(trifluoromethyl)phenyl]phosphino}ethane and 1,2-bis((bis(4-(trifluoromethyl)phenyl)phosphino)ethynyl)benzene)

1,2-Bis{bis[4-(trifluoromethyl)phenyl]phosphino}ethane (also known as TF-dppe) is a bidentate phosphine ligand that has been synthesized and structurally characterized. The synthesis of this ligand generally follows established methods for the preparation of bis(phosphino)alkanes. One reported method involves the reaction of a suitable precursor with 1,2-dichloroethane. wikipedia.org The crystal structure of 1,2-bis{bis[4-(trifluoromethyl)phenyl]phosphino}ethane reveals a pyramidal arrangement of the bonds around the phosphorus atoms. nih.gov It is isostructural with its non-fluorinated and other para-substituted phenyl analogues. nih.gov The electron-donating ability of the para-substituent follows the order CH3CH2 > CH3 > H > CF3. nih.gov The trifluoromethyl groups significantly reduce the electron-donating ability of the phosphine, which in turn affects its coordination properties.

Metal Complexation Studies and Structural Characterization of Ligand-Metal Adducts

The coordination behavior of phosphine ligands bearing 4-(trifluoromethyl)phenyl groups has been a subject of interest. These ligands readily form complexes with a variety of transition metals, including but not limited to palladium, platinum, rhodium, and gold. The electron-withdrawing nature of the trifluoromethyl groups generally leads to the formation of more stable complexes with electron-rich metal centers.

For instance, 1,2-bis{bis[4-(trifluoromethyl)phenyl]phosphino}ethane has been used in the preparation of rhenium complexes. nih.gov While detailed structural characterization of a wide range of metal adducts for this specific ligand is not extensively documented in the readily available literature, studies on similar fluorinated phosphine ligands provide valuable insights. X-ray crystallography is a key technique for the unambiguous determination of the solid-state structures of these ligand-metal adducts, providing precise information on bond lengths, bond angles, and coordination geometries. Such data is crucial for understanding the steric and electronic effects of the ligand on the metal center.

Catalytic Applications of Metal-Ligand Complexes Featuring the Compound's Moiety

Metal complexes bearing phosphine ligands with trifluoromethylphenyl substituents are promising candidates for various catalytic transformations, particularly in the realm of carbon-carbon bond formation. The electronic properties imparted by the -CF3 groups can significantly influence the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.

Role in Carbon-Carbon Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental tools in synthetic organic chemistry for the formation of C-C bonds. The performance of the palladium catalyst is heavily dependent on the nature of the ancillary ligands. Phosphine ligands containing trifluoromethylphenyl groups can enhance the catalytic activity and stability of palladium complexes in these reactions.

While specific data for the catalytic performance of complexes with 1,2-bis{bis[4-(trifluoromethyl)phenyl]phosphino}ethane and 1,2-bis((bis(4-(trifluoromethyl)phenyl)phosphino)ethynyl)benzene in these reactions is not extensively reported, the general principles of ligand design in catalysis suggest their potential for high efficacy.

Modulation of Catalytic Activity and Selectivity through Trifluoromethyl Substitution

The substitution of phenyl rings with trifluoromethyl groups provides a powerful tool for fine-tuning the catalytic properties of metal-phosphine complexes. The strong electron-withdrawing effect of the -CF3 group can lead to several beneficial outcomes in catalysis:

Enhanced Catalyst Stability: The electron-deficient nature of the phosphine can strengthen the metal-phosphine bond, leading to more robust catalysts that are less prone to decomposition at elevated temperatures.

Increased Electrophilicity of the Metal Center: A more electron-deficient metal center can be more susceptible to nucleophilic attack, potentially accelerating key steps in the catalytic cycle.

Modified Selectivity: The electronic and steric changes induced by trifluoromethyl substitution can alter the chemo-, regio-, and stereoselectivity of a catalytic reaction. For instance, in reactions involving asymmetric catalysis, the introduction of -CF3 groups can create a unique chiral environment around the metal center, leading to improved enantioselectivity.

The following table summarizes the general effects of trifluoromethyl substitution on the properties of phosphine ligands and their corresponding metal complexes in catalysis.

| Property | Effect of Trifluoromethyl Substitution | Implication for Catalysis |

| Phosphine Basicity | Decreased | Modulates electron density at the metal center, influencing oxidative addition and reductive elimination rates. |

| Metal-Phosphine Bond Strength | Generally Increased | Enhances catalyst stability and longevity. |

| Electrophilicity of Metal Center | Increased | Can accelerate nucleophilic attack on the metal center. |

| Steric Hindrance | Increased | Can influence substrate approach and selectivity. |

| Catalytic Activity | Often enhanced, but substrate-dependent | Can lead to higher turnover numbers and frequencies. |

| Selectivity (Regio-, Chemo-, Stereo-) | Can be significantly altered | Provides a tool for fine-tuning reaction outcomes. |

Role in π Conjugated Systems and Advanced Material Architectures

Integration of 1,2-Bis(4-(trifluoromethyl)phenyl)ethyne into Extended π-Conjugated Frameworks

The rigid, linear geometry and electron-deficient nature of this compound make it an ideal component for constructing large, planar, and electronically active molecules. Its alkyne functionality serves as a versatile handle for cyclization and coupling reactions, leading to the formation of sophisticated molecular architectures.

Hexa-peri-hexabenzocoronene (HBC), a large polycyclic aromatic hydrocarbon, is a key molecule in materials science, known for its tendency to self-assemble into highly ordered columnar structures. The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), onto the HBC core can significantly alter its electronic properties, making it an electron-poor system suitable for applications in n-type organic semiconductors.

The primary synthetic route to symmetrically substituted HBCs involves a two-step process:

Cobalt-Catalyzed [2+2+2] Cyclotrimerization: This step utilizes a disubstituted acetylene (B1199291) (tolane) derivative as the precursor. This compound is an ideal candidate for this reaction. Three molecules of this compound can be cyclized using a cobalt catalyst to form a hexaphenylbenzene (B1630442) (HPB) core symmetrically substituted with six 4-(trifluoromethyl)phenyl groups. unifr.chresearchgate.netrsc.orgnih.gov

Oxidative Cyclodehydrogenation (Scholl Reaction): The resulting hexa-arylbenzene precursor is then subjected to an intramolecular oxidative cyclodehydrogenation reaction. phantomsnet.netresearchgate.net This reaction, typically carried out using an oxidant and a Lewis acid like iron(III) chloride (FeCl₃), induces the formation of six new carbon-carbon bonds, forcing the planarization of the molecule to yield the final HBC structure. unifr.chresearchgate.net

The resulting HBC molecule is peripherally decorated with six trifluoromethyl groups. These groups render the HBC core electron-deficient, which lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy level. This modification is crucial for facilitating electron injection and transport, key characteristics for n-type semiconductor materials. unifr.chresearchgate.net The fluorinated periphery can also influence the solid-state packing and thermal stability of the material. unifr.ch

Borirenes, three-membered rings containing a boron atom, are intriguing structures due to the presence of a vacant p-orbital on the boron atom, which can participate in π-conjugation. This feature allows for the electronic properties of borirene-containing systems to be tuned. The synthesis of these systems can be achieved through the reaction of alkynes with borylenes or by the rearrangement of intermediates formed from boroles and alkynes. numberanalytics.comresearchgate.net

While direct synthesis from this compound is a plausible route, research has demonstrated the successful incorporation of the trifluoromethylphenyl (Tfmp) moiety into borirene frameworks using related alkyne precursors. For instance, the reaction of antiaromatic boroles with 1,4-diarylbuta-1,3-diynes, including a derivative bearing trifluoromethylphenyl groups, leads to the quantitative formation of the corresponding borirenes. researchgate.net This process proceeds through a series of equilibrium steps involving boranorbornadiene and 7-borabicyclo[4.1.0]heptadiene intermediates, ultimately resulting in the migration of a boranediyl bridge to form the stable borirene ring. researchgate.net

The integration of the electron-withdrawing 4-(trifluoromethyl)phenyl groups into the borirene system significantly influences its electronic structure. The pπ−π* conjugation through the boron atom's empty p-orbital can be modulated, providing a mechanism to control the optical and electronic properties of the material. This tunability is a key feature for designing advanced materials for applications in sensors and optoelectronics.

Metallophthalocyanines (MPcs) are robust macrocyclic compounds with extensive π-conjugation, making them excellent candidates for use as dyes, catalysts, and chemical sensors. Their properties can be finely tuned by attaching functional substituents to their periphery. The introduction of trifluoromethylphenyl-ethynyl groups is a strategic approach to enhance solubility and modify electronic characteristics. researchgate.net

The synthesis of such functionalized MPcs can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. A common method involves starting with a tetraiodo-substituted metallophthalocyanine and coupling it with a terminal alkyne, such as 1-ethynyl-4-(trifluoromethyl)benzene. researchgate.net Alternatively, a functionalized phthalonitrile (B49051) precursor bearing the 4-(trifluoromethyl)phenylethynyl moiety can be synthesized and then subjected to a template-driven cyclotetramerization reaction in the presence of a metal salt (e.g., Zn(II), Cu(II), Co(II)) to form the desired MPc. researchgate.netresearchgate.netdergipark.org.tr

The key advantages of incorporating the this compound motif are:

Enhanced Solubility: The presence of fluorine atoms at the periphery of the phthalocyanine (B1677752) macrocycle significantly improves its solubility in common organic solvents, which is a major challenge for unsubstituted phthalocyanines and facilitates processing and characterization. researchgate.net

Polymerization Studies of Related Trifluoromethylphenyl-Substituted Acetylenes (e.g., Polyacetylenes)

Substituted polyacetylenes are a class of conjugated polymers with potential applications in areas such as gas separation membranes and conducting materials. The properties of these polymers are highly dependent on the nature of the substituents on the acetylene monomer. Studies on the polymerization of trifluoromethylphenyl-substituted acetylenes provide insight into how the trifluoromethyl group influences polymer properties.

Research on the polymerization of [o-(trifluoromethyl)phenyl]acetylene, an isomer of the repeating unit that would be derived from this compound, has shown that high molecular weight polymers can be obtained. Using transition-metal catalysts, particularly 1:1 mixtures of WCl₆ or MoCl₅ with organometallic cocatalysts like Ph₄Sn, yields a high-molecular-weight substituted polyacetylene. acs.org

The resulting poly[[o-(trifluoromethyl)phenyl]acetylene] exhibits several notable characteristics that distinguish it from unsubstituted polyphenylacetylene:

High Molecular Weight: The polymer can achieve a weight-average molecular weight (Mw) of up to 1.6 x 10⁶. acs.org

Good Solubility: It is soluble in solvents such as toluene (B28343) and chloroform. acs.org

Film-Forming Ability: Tough, flexible films can be cast from solution. acs.org

Thermal Stability: The polymer is fairly stable thermally when heated in air. acs.org

These enhanced properties are attributed to the presence of the ortho-CF₃ group, highlighting the significant impact of trifluoromethyl substitution on the final polymer.

| Cocatalyst (1:1 with WCl₆) | Polymer Yield (%) | Mw (x 10⁻⁵) | Mw/Mn |

|---|---|---|---|

| Ph₄Sn | 75 | 16.2 | 2.8 |

| Ph₃Sb | 70 | 13.6 | 2.5 |

| Ph₃Bi | 72 | 11.5 | 2.3 |

| Et₃SiH | 68 | 14.5 | 3.5 |

Supramolecular Assembly and Potential for Non-Covalent Interactions in Systems Incorporating the Compound

The trifluoromethylphenyl groups in this compound play a crucial role in directing supramolecular assembly through a variety of non-covalent interactions. The unique electronic nature of the C-F bond and the electron-deficient aromatic ring can lead to the formation of highly ordered solid-state structures. Understanding these interactions is key to designing crystalline materials and co-crystals with specific properties.

Systems incorporating this compound have the potential to engage in several key non-covalent interactions:

π-π Stacking: The aromatic rings can participate in π-π stacking. However, the presence of the electron-withdrawing CF₃ groups creates an electron-poor π-system. This favors interactions with electron-rich aromatic systems (quadrupole interactions) over self-stacking, although offset stacking arrangements are still possible. rsc.org

C-H···F Hydrogen Bonds: Weak hydrogen bonds can form between C-H donors and the fluorine atoms of the CF₃ group. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice. rsc.org

Halogen Bonding: Although not a traditional halogen bond donor, the fluorine atoms can act as halogen bond acceptors in the presence of strong donors (e.g., iodinated compounds). This provides another tool for directing crystal engineering. rsc.org

Other Interactions: C-F···π and C=O···π interactions have also been observed in stabilizing the crystal structures of related trifluoromethyl-containing compounds, further expanding the toolkit for designing supramolecular architectures. rsc.org

The interplay of these varied and directional non-covalent forces allows for the rational design of molecular solids, offering control over molecular packing, which in turn dictates the bulk properties of the material, such as its optical and electronic characteristics. mdpi.com

Advanced Spectroscopic and Structural Characterization in Academic Context

X-ray Crystallography for Molecular and Supramolecular Structure Determination

While a specific, publicly available crystal structure for 1,2-Bis(4-(trifluoromethyl)phenyl)ethyne was not identified in the surveyed literature, extensive crystallographic data exists for closely related compounds, such as those containing 4-(trifluoromethyl)phenyl groups. nih.govresearchgate.net Analysis of these related structures allows for a robust prediction of the molecular and supramolecular features of the target compound.

Molecular Structure: The molecule is expected to be nearly planar and possess a center of inversion, consistent with its symmetrical structure. The central ethyne (B1235809) (C≡C) bond would confer rigidity and linearity to the molecular backbone. The bond lengths and angles would be typical for a diarylalkyne, with the C≡C bond distance around 1.19-1.21 Å and the adjacent C-C single bonds to the phenyl rings approximately 1.43 Å. The phenyl rings themselves would exhibit standard aromatic C-C bond lengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Electronic Environment Analysis (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for confirming the molecular structure of this compound and probing its electronic environment. The molecule's symmetry simplifies its spectra, yet provides detailed information through ¹H, ¹³C, and ¹⁹F nuclei analysis. The absence of phosphorus in the molecule makes ³¹P NMR inapplicable.

¹H NMR: The proton NMR spectrum is characterized by its simplicity due to the molecule's C2 symmetry. All eight aromatic protons are chemically equivalent, appearing as a single multiplet in the aromatic region. In a chloroform-d (B32938) (CDCl₃) solution, this signal is observed between δ 7.59 and 7.68 ppm. This single resonance confirms the symmetrical substitution pattern on the two phenyl rings.

¹³C NMR: The ¹³C NMR spectrum provides a more detailed structural fingerprint. Key resonances include those for the alkyne carbons and the distinct aromatic carbons. The strong electron-withdrawing effect of the -CF₃ group significantly influences the chemical shifts of the aromatic carbons. The carbon atom of the trifluoromethyl group typically appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The aromatic carbon directly attached to the -CF₃ group (C4) also appears as a quartet, but with a smaller coupling constant (²JCF).

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, the ¹⁹F NMR spectrum displays a single, sharp singlet, confirming the presence of two equivalent -CF₃ groups. The chemical shift for aromatic -CF₃ groups typically falls in the range of -60 to -65 ppm relative to CFCl₃. ucsb.eduresearchgate.net This technique is exceptionally useful for verifying the presence of the fluorine-containing moieties and assessing the purity of the compound.

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.59 - 7.68 | Multiplet, 8H (Aromatic) |

| ¹³C | ~90 | Alkyne (C≡C) - Predicted |

| ¹³C | ~124 (q, ¹JCF ≈ 272 Hz) | -CF₃ Carbon - Predicted |

| ¹³C | 119 - 133 | Aromatic Carbons |

| ¹⁹F | ~ -63 | Singlet, 6F (-CF₃) - Predicted |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight of this compound and to corroborate its structure through fragmentation analysis. The compound has a calculated monoisotopic mass of 314.05301923 Da. nih.gov

Expected Ionization and Fragmentation: Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are ideal for analyzing this molecule, as they typically produce intact molecular ions with minimal fragmentation. bris.ac.uk

In ESI-MS , the compound would likely be observed as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.

In MALDI-TOF MS , the primary ion observed would be the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental formula (C₁₆H₈F₆) with high accuracy. While soft ionization minimizes fragmentation, analysis using higher energy methods like Electron Ionization (EI) would reveal characteristic fragmentation patterns. rsc.org Expected fragmentation pathways would include the loss of a fluorine atom (-F), a trifluoromethyl radical (-CF₃), and potentially cleavage of the ethyne bond, providing further structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong absorption bands corresponding to the C-F bonds of the trifluoromethyl groups, typically in the region of 1300-1100 cm⁻¹. nih.govthermofisher.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. mdpi.com Due to the symmetrical nature of the molecule, the C≡C stretching vibration is expected to be very weak or completely absent in the IR spectrum because it induces little to no change in the molecular dipole moment.

Raman Spectroscopy: In contrast to FT-IR, the C≡C stretch in symmetrical alkynes gives rise to a strong and sharp signal in the Raman spectrum, making it a powerful diagnostic tool. researchgate.netnih.govescholarship.org This vibration is typically found in the "cell-silent" region of the spectrum, around 2200-2230 cm⁻¹. nih.gov The presence of electron-withdrawing trifluoromethyl groups is known to cause a blue-shift (increase in wavenumber) of the alkyne stretching frequency compared to unsubstituted diphenylacetylene (B1204595). nih.gov This strong Raman signal provides unambiguous confirmation of the alkyne functional group. ijcps.org

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium-Weak |

| Alkyne C≡C Stretch | FT-IR | 2230 - 2200 | Very Weak / Inactive |

| Alkyne C≡C Stretch | Raman | 2230 - 2200 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 | Medium-Strong |

| C-F Stretch (-CF₃) | FT-IR | 1300 - 1100 | Very Strong |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Electronic Structure and Optical Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the electronic structure and optical properties of molecules like 1,2-bis(4-(trifluoromethyl)phenyl)ethyne. These computational methods provide insights into molecular orbital energies, electron distribution, and electronic transitions that govern the molecule's behavior and interaction with light.

DFT calculations are instrumental in determining the ground-state electronic structure. For this compound, the presence of electron-withdrawing trifluoromethyl (-CF3) groups significantly influences the electronic properties of the phenyl rings and the central ethyne (B1235809) bridge. These calculations can quantify the impact of the -CF3 groups on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability. In conjugated systems like this, the HOMO is typically associated with the π-system of the phenyl rings and the acetylene (B1199291) linker, while the LUMO is the corresponding π*-antibonding orbital.

TD-DFT is an extension of DFT that allows for the investigation of excited states and the prediction of optical properties, such as UV-Vis absorption spectra. frontiersin.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, the primary electronic transitions are expected to be of the π → π* type, characteristic of conjugated aromatic systems. The strong electron-withdrawing nature of the trifluoromethyl groups can induce a blue shift (a shift to shorter wavelengths) in the absorption spectrum compared to unsubstituted diphenylacetylene (B1204595), due to the stabilization of the ground state.

The following table summarizes key electronic properties of this compound that can be determined from DFT and TD-DFT calculations, based on typical results for similar fluorinated aromatic compounds. researchgate.netnih.gov

| Property | Description | Predicted Value/Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Lowered due to the inductive effect of -CF3 groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Significantly lowered due to the inductive and mesomeric effects of -CF3 groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relatively large, indicating high chemical stability. |

| λmax (UV-Vis) | Wavelength of maximum UV-Vis absorption. | Predicted to be in the UV region, characteristic of π → π* transitions. |

| Oscillator Strength | A measure of the intensity of an electronic transition. | High for the primary π → π* transition. |

These computational approaches provide a detailed picture of the electronic landscape of this compound, which is crucial for understanding its reactivity and potential applications in materials science and optoelectronics.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of high-energy transition states. wikipedia.orglibretexts.org For this compound, computational studies can elucidate the pathways of reactions such as additions to the alkyne, cross-coupling reactions, and cycloadditions.

Transition State Theory (TST) is a fundamental concept in these studies, which posits that the rate of a reaction is determined by the concentration of an activated complex (the transition state) and the frequency with which it decomposes to form products. ox.ac.ukfiveable.me Computational methods, particularly DFT, are used to locate the geometry of the transition state on the potential energy surface and to calculate its energy relative to the reactants. This energy difference is the activation energy barrier, a key determinant of the reaction rate. libretexts.org

For a molecule like this compound, the electron-withdrawing trifluoromethyl groups are expected to significantly influence its reactivity. For instance, in electrophilic addition reactions to the alkyne bond, the -CF3 groups would deactivate the phenyl rings towards electrophilic attack but could make the alkyne more susceptible to nucleophilic attack. Computational studies can model these reactions, providing detailed information on the stepwise or concerted nature of the mechanism and the structures of all intermediates and transition states.

The following table outlines the types of information that can be obtained from computational studies of reaction mechanisms for this compound.

| Computational Method | Information Obtained | Relevance to this compound |

| DFT Geometry Optimization | Structures of reactants, products, intermediates, and transition states. | Provides a detailed geometric picture of the reaction pathway. |

| Frequency Calculations | Characterization of stationary points (minima or saddle points) and calculation of zero-point vibrational energies. | Confirms the nature of calculated structures (e.g., a single imaginary frequency for a transition state). |

| Intrinsic Reaction Coordinate (IRC) Calculations | Traces the reaction path from the transition state to the reactants and products. | Confirms that the identified transition state connects the correct reactants and products. |

| Activation Energy (ΔE‡) Calculation | The energy barrier for the reaction. | Allows for the prediction of reaction rates and the comparison of different possible pathways. |

While specific computational studies on the reaction mechanisms of this compound are not extensively reported in the literature, the established methodologies of computational chemistry provide a robust framework for such investigations.

Analysis of Orbital Contributions and Electron Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core orbitals, lone pairs, and chemical bonds. For this compound, NBO analysis can offer detailed insights into the electronic effects of the trifluoromethyl substituents on the aromatic system and the ethyne linker.

NBO analysis can quantify the electron density on each atom, providing a measure of the atomic charges. In this compound, the high electronegativity of the fluorine atoms is expected to lead to a significant positive charge on the carbon atoms of the -CF3 groups and a withdrawal of electron density from the phenyl rings. This electron-withdrawing effect propagates through the π-system, influencing the charge distribution on the acetylenic carbons as well.

The table below summarizes the key insights that can be gained from an NBO analysis of this compound. acs.orgdergipark.org.tr

| NBO Parameter | Description | Expected Findings for this compound |

| Natural Atomic Charges | The net charge on each atom in the molecule. | Significant positive charges on the carbons of the -CF3 groups and the attached phenyl carbons. Negative charges on the fluorine atoms. |

| Orbital Hybridization | The spd character of the hybrid orbitals forming bonds. | sp-hybridization for the acetylenic carbons. sp2-hybridization for the aromatic carbons. |

| Donor-Acceptor Interactions | The energetic stabilization resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. | Significant π(phenyl) → σ(C-F) and π(C≡C) → σ(C-F) hyperconjugative interactions. |

| Bonding Orbitals | The localized orbitals representing the chemical bonds. | Description of the polarity and strength of the C-C, C-H, C≡C, and C-F bonds. |

NBO analysis, therefore, provides a detailed and chemically intuitive understanding of the electronic structure of this compound, complementing the information obtained from molecular orbital theory.

Prediction of Reactivity and Spectroscopic Signatures Based on Theoretical Models

Computational chemistry is a powerful tool for predicting the reactivity and spectroscopic signatures of molecules, providing valuable information that can guide experimental work. For this compound, theoretical models can be used to forecast its behavior in chemical reactions and to simulate its various spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The reactivity of a molecule can be predicted by examining its electronic structure. The calculated HOMO and LUMO energies and their spatial distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing nature of the -CF3 groups is expected to make the phenyl rings less susceptible to electrophilic substitution and potentially activate them for nucleophilic aromatic substitution. The alkyne bond's reactivity towards addition reactions can also be modulated by these electronic effects.

Theoretical models, particularly DFT, can be used to predict spectroscopic data with a high degree of accuracy. aps.orgscispace.com For NMR spectroscopy, the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated. These calculations are valuable for confirming the structure of the molecule and for assigning the peaks in an experimental spectrum. researchgate.netnih.gov Similarly, the vibrational frequencies and intensities of a molecule can be computed to generate a theoretical IR spectrum. This allows for the assignment of experimental absorption bands to specific molecular vibrations. core.ac.uk

The following table presents a comparison of expected theoretical predictions and available experimental data for the spectroscopic signatures of this compound.

| Spectroscopic Technique | Predicted Signatures (from theoretical models) |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region, with their chemical shifts influenced by the electron-withdrawing -CF3 groups. |

| ¹³C NMR | Distinct signals for the acetylenic, aromatic, and trifluoromethyl carbons. The chemical shifts of the aromatic carbons would be sensitive to the position relative to the -CF3 and ethyne groups. |

| ¹⁹F NMR | A single resonance for the six equivalent fluorine atoms of the two -CF3 groups. |

| IR Spectroscopy | Characteristic absorption bands for the C≡C stretching vibration (around 2200 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and strong C-F stretching vibrations (in the 1100-1300 cm⁻¹ region). |

These theoretical predictions of reactivity and spectroscopic properties are invaluable for the rational design of new materials and for the interpretation of experimental results involving this compound.

Derivatives and Analogues in Contemporary Research

Studies on Related Trifluoromethylphenyl-Substituted Acetylenes and Ethanes

The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing substituent, significantly modulates the electronic properties of aromatic and acetylenic systems. Research into trifluoromethyl-substituted acetylenes often focuses on their utility as building blocks in synthesizing complex heterocyclic compounds. researchgate.net For instance, trifluoroacetylated acetylenes have been shown to react with various pyridines under mild, metal-free conditions to produce 3-arylethynyl-3-trifluoromethyl-1,3-oxazinopyridines with high stereoselectivity and in some cases, quantitative yields. researchgate.net The regioselectivity of reactions involving trifluoromethyl-α,β-ynones can be controlled by solvent choice, leading to either 3- or 5-trifluoromethylated pyrazoles. researchgate.net

The ethane (B1197151) backbone, providing more conformational flexibility compared to the rigid ethyne (B1235809) linker, is also a key feature in related research areas. In the field of medicinal chemistry, for example, phosphine-boranes featuring a B-(4-trifluoromethyl)phenyl group have been synthesized and evaluated as novel nonsteroidal progesterone (B1679170) receptor (PR) antagonists. mdpi.com Structure-activity relationship (SAR) studies of these derivatives revealed that compounds with a tricyclopropylphosphine (B8648776) moiety attached to the boron atom exhibited the highest potency, with the B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane showing an IC50 value of 0.54 μM. mdpi.com These studies highlight how the trifluoromethylphenyl group is a critical component in designing molecules with specific biological activities. mdpi.com

Diol and Diamine Derivatives Synthesized from Related Building Blocks

Building blocks containing trifluoromethylphenyl groups are extensively used in polymer chemistry to synthesize high-performance materials. The incorporation of CF3 groups can enhance solubility, thermal stability, optical transparency, and flame retardancy.

For instance, a fluorinated diamine, (2,5-bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenylphosphine oxide, has been synthesized and used to prepare a series of polyimides. researchgate.net These resulting polymers exhibit excellent solubility in common organic solvents, high thermal stability with glass transition temperatures between 246 and 286 °C, and good mechanical properties. researchgate.net Their films are light-colored and transparent, with transmittance above 86% in the visible light region, making them suitable for optical applications. researchgate.net

Similarly, diimide-diol monomers have been synthesized from 4,4'-(hexafluoroisopropylidene)diphthalic dianhydride, another building block featuring CF3 groups. semanticscholar.org Polyimides derived from these diols are amorphous, soluble, and show high thermal stability. Their dielectric constants are in the range of 3.10–4.23, which is valuable for applications in high-temperature electrical insulation. semanticscholar.org These examples demonstrate the strategic use of trifluoromethyl-containing aromatic structures to create advanced polymers with desirable properties.

Organogermanium Analogues and Their Structural Characteristics

Replacing carbon atoms in the backbone of acetylenic structures with heavier group 14 elements like germanium leads to organogermanium analogues with unique bonding and structural features. nih.gov Research in this area has produced a variety of multiply bonded organogermanium derivatives, including analogues of alkenes and alkynes. mdpi.com

A series of bis(germenes)—compounds containing a Ge=C double bond—connected by an acetylene (B1199291) spacer have been synthesized. mdpi.comencyclopedia.pub These are prepared through a double [1+2] cycloaddition of germylenes (Ar2Ge:) to the C≡C bonds of bis(alkynes), followed by ring-opening isomerization. encyclopedia.pub The structural characteristics of these compounds are distinct from their carbon counterparts. For example, digermenes (containing Ge=Ge double bonds) exhibit short bond lengths and strongly pyramidalized germanium centers. mdpi.comencyclopedia.pub

The hydrolysis of aryl germanium halides, such as those containing p-F3CC6H4 groups, leads to the formation of various organogermanium Ge-O derivatives known as germoxanes. mdpi.com X-ray diffraction analysis of compounds like cyclo-[(p-F3CC6H4)2GeO]4 has revealed diverse structural motifs, including cage and sheet-like structures. mdpi.com The larger atomic size and different bond angles of germanium compared to silicon lead to significantly modified structural features in these materials. mdpi.com

| Compound Type | Bond | Typical Bond Length (Å) |

|---|---|---|

| Digermene | Ge=Ge | 2.28 - 2.30 |

| Germene | Ge=C | 1.81 - 1.84 |

Conclusions and Future Research Outlook

Summary of Key Academic Contributions and Remaining Challenges in the Field

The academic contributions surrounding 1,2-Bis(4-(trifluoromethyl)phenyl)ethyne and related fluorinated diarylacetylenes primarily lie in the development of synthetic methodologies and the understanding of how fluorine substitution impacts molecular properties. The introduction of trifluoromethyl groups is known to enhance thermal and oxidative stability, and influence the electronic nature of the molecule, making it more electron-deficient. This has implications for its potential use in electronic materials.

Key contributions include the establishment of reliable synthetic routes, such as the Sonogashira and Glaser-Hay couplings, for this class of compounds. Spectroscopic characterization has provided a foundational understanding of its molecular structure. However, a significant challenge that remains is the comprehensive experimental investigation of its solid-state structure through single-crystal X-ray diffraction. While the structures of similar compounds have been determined, specific crystallographic data for this compound is not widely available in the reviewed literature.

Furthermore, a detailed and specific exploration of the photophysical properties, including quantum yields and excited-state lifetimes under various conditions, is an area that requires more in-depth research. While the general photoluminescent behavior of fluorinated diphenylacetylenes is an active area of study, specific data for this compound is not extensively documented. The exploration of its utility as a building block in functional polymers and other advanced materials is also an ongoing challenge, with its full potential yet to be realized.

Emerging Research Avenues and Potential for Novel Discoveries with this compound

The unique combination of a rigid conjugated core and strong electron-withdrawing substituents positions this compound as a promising candidate for several emerging research avenues. Its potential as a building block for novel organic electronic materials, such as n-type semiconductors, is a significant area for future exploration. The electron-deficient nature of the molecule could be harnessed in the design of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Further research into the polymerization of this monomer could lead to the development of new fluorinated conjugated polymers with enhanced stability and unique optoelectronic properties. The liquid crystalline properties of derivatives of this compound also present an interesting avenue for the creation of new display and sensor technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.